molecular formula C16H14N4O2S3 B11262604 N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide

Cat. No.: B11262604
M. Wt: 390.5 g/mol
InChI Key: WWNASSYBZHMESE-UHFFFAOYSA-N
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Description

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is a complex organic compound that features a unique combination of thiophene, thiazole, and triazole rings. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide typically involves multi-step reactions. One common method includes the condensation of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate. This reaction is usually performed in acetone at room temperature . The resulting thioethers can then be transformed into the desired thiazolo[3,2-b][1,2,4]triazole derivatives under acidic conditions using sulfuric acid or acetic anhydride .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Electrophilic Reagents: Nitric acid, sulfuric acid, bromine, acetic anhydride.

    Nucleophilic Reagents: Sodium hydroxide, potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while electrophilic substitution can introduce various functional groups at specific positions on the ring structures .

Mechanism of Action

The mechanism of action of N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings allow it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide is unique due to its combination of thiophene, thiazole, and triazole rings, which confer a wide range of biological activities. This structural complexity allows it to interact with multiple molecular targets, making it a versatile compound for various scientific research applications .

Properties

Molecular Formula

C16H14N4O2S3

Molecular Weight

390.5 g/mol

IUPAC Name

N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzenesulfonamide

InChI

InChI=1S/C16H14N4O2S3/c21-25(22,13-5-2-1-3-6-13)17-9-8-12-11-24-16-18-15(19-20(12)16)14-7-4-10-23-14/h1-7,10-11,17H,8-9H2

InChI Key

WWNASSYBZHMESE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4

Origin of Product

United States

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